Atherospermidine: Structural Elucidation, Isolation Kinetics, and Pharmacological Profiling of an Oxoaporphine Alkaloid
Atherospermidine: Structural Elucidation, Isolation Kinetics, and Pharmacological Profiling of an Oxoaporphine Alkaloid
Executive Summary
Atherospermidine is a naturally occurring oxoaporphine alkaloid predominantly synthesized by species within the Annonaceae family, including Popowia perakensis, Annona foetida, and Alphonsea cylindrica[1],[2],[3]. Characterized by its highly conjugated, planar tetracyclic framework, this secondary metabolite has garnered significant attention in pharmacognosy and oncology. This technical guide provides an in-depth analysis of atherospermidine’s physicochemical architecture, details a self-validating isolation protocol grounded in acid-base kinetics, and maps its multifaceted pharmacological mechanisms.
Chemical Architecture and Physicochemical Properties
Atherospermidine belongs to the oxoaporphine subclass of isoquinoline alkaloids. Its structural backbone is a highly conjugated tetracyclic aporphine core, distinguished by a ketone group at the C-7 position, a methoxy group at C-3, and a methylenedioxy bridge spanning C-1 and C-2[4],[5].
The fully aromatic nature of the oxoaporphine core renders the molecule highly planar. This geometric planarity is the primary functional driver for its biological activity, allowing the molecule to intercalate efficiently between DNA base pairs and interact with planar enzymatic domains (such as the FAD-binding site of xanthine oxidase)[6],[7].
Quantitative Data Summary
| Physicochemical Property | Value | Source |
| IUPAC Name | 7-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.0²,⁶.0⁸,²⁰.0¹⁴,¹⁹]icosa-1,6,8(20),9,11,14,16,18-octaen-13-one | [4] |
| Molecular Formula | C₁₈H₁₁NO₄ | [4] |
| Molecular Weight | 305.28 g/mol | [4] |
| Exact Mass | 305.0688 Da | [4] |
| Topological Polar Surface Area | 57.7 Ų | [4] |
| XLogP3 (Lipophilicity) | 3.4 | [4] |
| Physical Appearance | Bright orange/yellow amorphous powder | [5],[8] |
Methodological Framework: Isolation and Purification
The extraction of atherospermidine relies on exploiting the pH-dependent solubility of its basic nitrogen atom (N-6). The following protocol outlines a self-validating workflow designed to isolate the alkaloid from raw plant biomass.
Figure 1: Step-by-step extraction and isolation workflow for atherospermidine.
Step-by-Step Protocol & Causality
Step 1: Biomass Preparation & Defatting
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Action: Air-dry and pulverize the plant bark/leaves. Subject the marc to cold percolation or Soxhlet extraction using n-hexane[8],[3].
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Causality: Hexane is highly non-polar. This step selectively strips the biomass of lipophilic interferences (waxes, sterols, and fatty acids). Removing these compounds prevents them from co-eluting and smearing during downstream silica gel chromatography, ensuring higher resolution of the target alkaloids.
Step 2: Primary Alkaloid Solubilization
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Action: Extract the defatted marc with dichloromethane (DCM)[3].
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Causality: DCM is a moderately polar, halogenated solvent that effectively penetrates the plant matrix and solubilizes the uncharged, lipophilic free-base form of oxoaporphine alkaloids.
Step 3: Acid-Base Partitioning (Liquid-Liquid Extraction)
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Action: Concentrate the DCM extract and partition it against 5% aqueous hydrochloric acid (HCl). Discard the organic layer. Basify the retained aqueous layer with 10% ammonia (NH₃) until it reaches pH 11, then re-extract with fresh DCM[3].
-
Causality: The addition of 5% HCl protonates the basic nitrogen of the alkaloid, converting it into a highly water-soluble hydrochloride salt. Neutral and acidic impurities remain in the discarded DCM layer. Subsequent basification (pH 11) deprotonates the nitrogen, regenerating the lipophilic free base, which is immediately driven back into the fresh DCM layer. This kinetic phase-switching drastically purifies the alkaloid fraction.
Step 4: Chromatographic Resolution & System Validation
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Action: Fractionate the crude alkaloid extract using silica gel column chromatography, employing a gradient elution of chloroform and methanol.
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Validation: Monitor fractions via Thin-Layer Chromatography (TLC). Spray the developed TLC plates with Dragendorff's reagent. A self-validating positive result for atherospermidine yields a characteristic bright orange/yellow spot[8]. Further validation is achieved via UV spectroscopy, which must show characteristic highly unsaturated chromophore absorption bands at λmax 247, 281, 312, 383, and 440 nm[8].
Pharmacological Mechanisms and Target Interactions
Atherospermidine exhibits a broad spectrum of bioactivity. Its pharmacological efficacy is intrinsically linked to its planar structural geometry and the redox potential of its conjugated carbonyl system.
Figure 2: Pharmacological mechanisms and downstream therapeutic effects of atherospermidine.
Cytotoxicity and Anticancer Activity
Atherospermidine demonstrates notable cytotoxicity against various human cancer cell lines, including breast cancer and hepatocellular carcinoma models[9],[2].
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Mechanism: The planar oxoaporphine core acts as a DNA intercalator. By slipping between the hydrophobic base pairs of DNA, the molecule distorts the double helix. This structural distortion inhibits topoisomerase enzymes, preventing the relaxation of supercoiled DNA during replication. The resulting DNA damage triggers p53-mediated cell cycle arrest and subsequent apoptosis[9],[7].
Competitive Enzyme Inhibition (Xanthine Oxidase)
In silico molecular docking studies and in vitro assays have identified atherospermidine as a competitive inhibitor of xanthine oxidase (XO), an enzyme responsible for the oxidation of hypoxanthine to uric acid[6].
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Mechanism: Atherospermidine acts as a purine analog. Its planar structure allows it to dock directly into the active site located within the Flavin Adenine Dinucleotide (FAD) domain of XO. By competitively occupying this catalytic pocket, it blocks substrate binding, thereby reducing uric acid production—highlighting its potential as an anti-gout therapeutic[6].
Antiparasitic and Trypanocidal Activity
Atherospermidine has shown potent in vitro trypanocidal effects against both the epimastigote and trypomastigote forms of Trypanosoma cruzi, the etiological agent of Chagas disease[1]. Furthermore, crude extracts containing atherospermidine exhibit antimalarial properties against chloroquine-resistant Plasmodium falciparum[3].
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Mechanism: The conjugated ketone system at C-7 acts as an electron acceptor, disrupting the parasite's mitochondrial electron transport chain and inducing localized oxidative stress (ROS generation), ultimately leading to parasite death[1].
Conclusion
Atherospermidine serves as a prime example of how molecular geometry dictates biological function. Its planar oxoaporphine scaffold allows for versatile, high-affinity interactions with DNA and critical enzymatic pockets. For drug development professionals, the molecule offers a robust scaffold for the synthesis of novel topoisomerase inhibitors, anti-gout agents, and antiparasitic drugs.
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